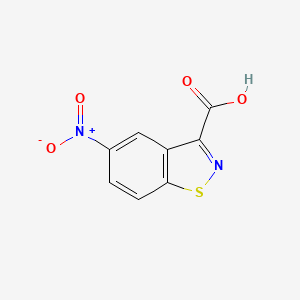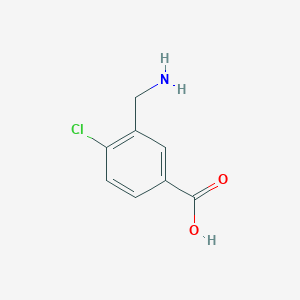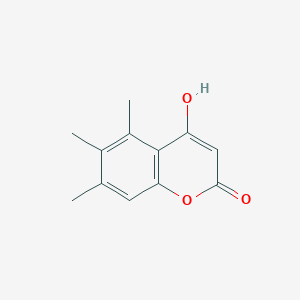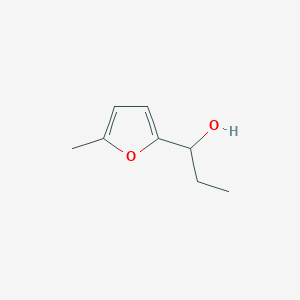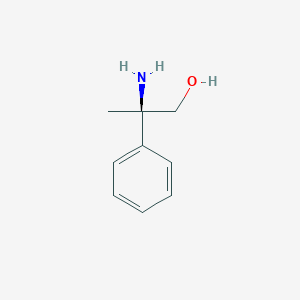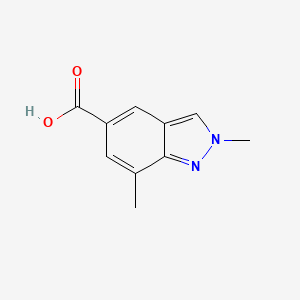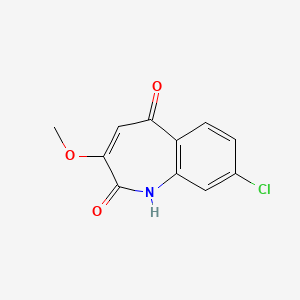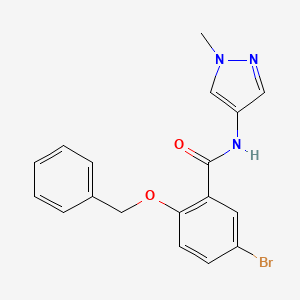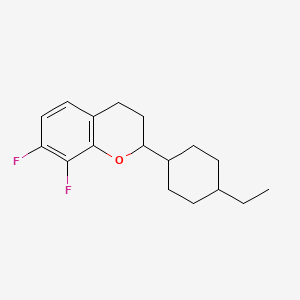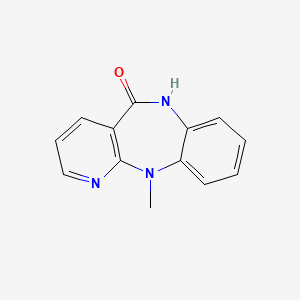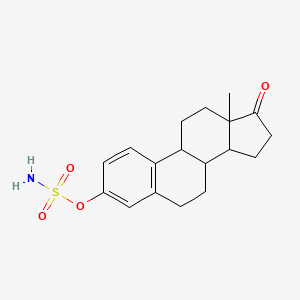
Estrone Sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estrone Sulfamate typically involves the reaction of estrone with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
Estrone Sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives with additional oxygen-containing functional groups, while reduction can produce estradiol derivatives.
科学的研究の応用
Estrone Sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition, particularly steroid sulfatase, to understand its role in estrogen metabolism.
Medicine: Investigated for its potential in cancer therapy, especially in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.
類似化合物との比較
Similar Compounds
Estrone: A naturally occurring estrogen that is structurally similar but lacks the sulfamate group.
Estradiol: Another estrogen with a similar core structure but different functional groups.
Estrone sulfate: The sulfate ester of estrone, which is a substrate for steroid sulfatase.
Uniqueness
The uniqueness of Estrone Sulfamate lies in its potent inhibition of steroid sulfatase. This property makes it a valuable tool in research and potential therapeutic applications, particularly in the context of hormone-dependent cancers.
特性
分子式 |
C18H23NO4S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22) |
InChIキー |
RVKFQAJIXCZXQY-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
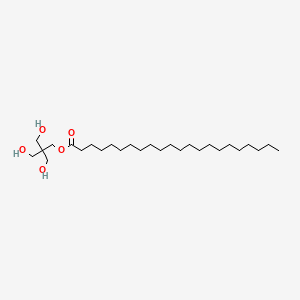
![8-Hydroxy-N,N,2,3-tetramethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B8676521.png)
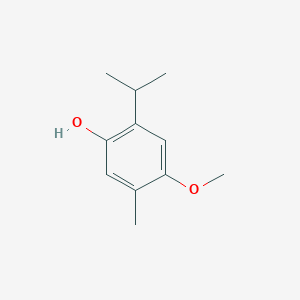
![[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B8676530.png)
